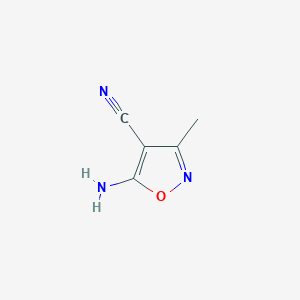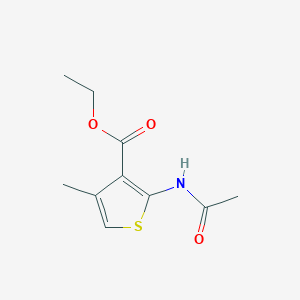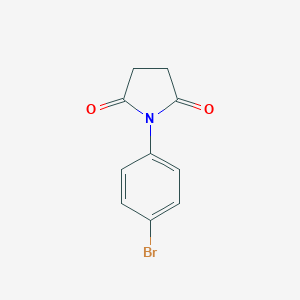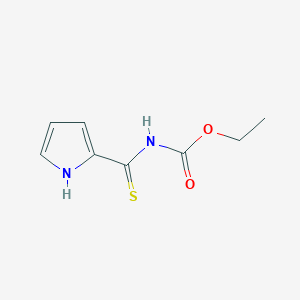
2,6-Dibromobenzene-1,4-diamine
Overview
Description
2,6-Dibromobenzene-1,4-diamine is a chemical compound with the CAS Number: 29213-03-4 . It has a molecular weight of 265.94 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a synthetic approach towards PTQ10, a conjugated polymer, involves the use of 3,6-dibromobenzene-1,2,-diamine . The cost of each different starting material varies .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular weight of 265.94 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the reaction of 3,6-dibromobenzene-1,2,-diamine with glyoxylic acid leads to the formation of quinoxaline .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 265.94 . It is recommended to be stored at a temperature of 28 C .Scientific Research Applications
2,6-Dibromobenzene-1,4-diamine is used in a variety of scientific research applications. It is a versatile reagent for the synthesis of heterocyclic compounds, and is used in the synthesis of biologically active compounds such as peptides and nucleosides. It is also used in the synthesis of polymers and polymeric materials, such as polyamides and polyurethanes. In addition, this compound is used in the synthesis of metal-organic frameworks, which are used in catalysis and adsorption applications.
Mechanism of Action
The mechanism of action of 2,6-Dibromobenzene-1,4-diamine is based on its ability to form covalent bonds with other molecules. It is capable of forming carbon-nitrogen bonds with amines, carbon-oxygen bonds with alcohols, and carbon-halogen bonds with halides. The formation of these bonds allows this compound to act as a catalyst in a variety of chemical reactions.
Biochemical and Physiological Effects
This compound is relatively non-toxic, and has a low acute toxicity in animals. It has been shown to have no mutagenic or carcinogenic effects in mammalian cells. It is metabolized in the body to form 2,6-dibromoaniline, which is then excreted in the urine.
Advantages and Limitations for Lab Experiments
The main advantage of using 2,6-Dibromobenzene-1,4-diamine in lab experiments is its versatility. It is a relatively stable compound, and can be used in a wide range of reactions. However, the use of this compound in some reactions may lead to the formation of side products, which can complicate the reaction and reduce the yield of the desired product.
Future Directions
Future research on 2,6-Dibromobenzene-1,4-diamine will focus on its potential applications in the development of new drugs and materials. In particular, research will focus on the development of new catalysts and polymers based on this compound. Additionally, research will focus on the development of new methods for the synthesis of this compound, as well as its use in the synthesis of complex molecules. Finally, research will focus on the development of new methods for the detection and quantification of this compound in biological samples.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that benzene derivatives can participate in various biochemical reactions
Cellular Effects
Benzene and its derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a storage temperature of 28 C .
Metabolic Pathways
Benzene derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Benzene derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzene derivatives are known to be directed to specific compartments or organelles based on various targeting signals or post-translational modifications .
properties
IUPAC Name |
2,6-dibromobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXNGYGWQMXMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349565 | |
| Record name | 2,6-dibromobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29213-03-4 | |
| Record name | 2,6-Dibromo-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29213-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dibromobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dibromo-1,4-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)

![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)







